1H-Benzimidazole-2-acetic acid
Overview
Description
1H-Benzimidazole-2-acetic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525202. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 1H-Benzimidazole-2-acetic acid, also known as 2-(1H-Benzo[d]imidazol-2-yl)acetic acid, are tubulin proteins . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton . These proteins play a significant role in maintaining cell shape, enabling cell division, and facilitating intracellular transport .
Mode of Action
The compound binds to tubulin proteins, disrupting their assembly into microtubules . This disruption leads to the malsegregation of chromosomes during cell division . The compound’s aneugenic effects are caused by this binding .
Biochemical Pathways
The compound’s interaction with tubulin proteins affects the cell division process. By disrupting microtubule assembly, it interferes with the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division . This disruption can lead to aneuploidy, a condition where cells have an abnormal number of chromosomes, potentially leading to cell death or abnormal cell function .
Pharmacokinetics
Similar compounds, such as carbendazim, are known to be absorbed through the skin
Result of Action
The binding of this compound to tubulin proteins and the subsequent disruption of microtubule assembly can lead to cell death, particularly in rapidly dividing cells . This makes the compound potentially useful in the treatment of conditions characterized by abnormal cell division, such as cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the pH of the environment . Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s absorption and distribution within the body
Biochemical Analysis
Biochemical Properties
The benzimidazole nucleus is an important pharmacophore in drug discovery, being a good bioisostere of naturally occurring nucleotides . This heterocycle may represent a type of privileged substructure which can interact with proteins and enzymes
Cellular Effects
Benzimidazole derivatives have been found to exhibit good antimicrobial potential against selected microbial species . They have also been found to elicit antiproliferative activity against the MCF7 breast cancer cell line .
Molecular Mechanism
Benzimidazole derivatives can act as flexible planar ligands with potential coordination sites . They can also act as redox-active molecules .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTPLFVZKMIYAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159498 | |
Record name | 1H-Benzimidazole-2-acetic acid (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13570-08-6 | |
Record name | 1H-Benzimidazole-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13570-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzimidazoleacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013570086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13570-08-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benzimidazole-2-acetic acid (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13570-08-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Benzimidazoleacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJU8LFP9EA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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